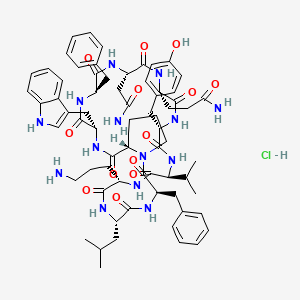

Tyrocidine B hydrochloride

Description

Properties

CAS No. |

27805-48-7 |

|---|---|

Molecular Formula |

C68H89ClN14O13 |

Molecular Weight |

1346.0 g/mol |

IUPAC Name |

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C68H88N14O13.ClH/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49;/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92);1H/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-;/m0./s1 |

InChI Key |

HPSYEUWVZQCAGA-QFVYNLTOSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl |

Origin of Product |

United States |

Molecular Biosynthesis and Genetic Determinants

Nonribosomal Peptide Synthetase (NRPS) Pathway for Tyrocidine B Synthesis

The biosynthesis of Tyrocidine B is a classic example of the NRPS pathway, a process that functions like a protein-based assembly line. igem.org, uni-muenster.de The synthesis is carried out by three large peptide synthetase proteins: TycA, TycB, and TycC. wikipedia.org, asm.org These enzymes are composed of a series of repeating units called modules, with a total of ten modules involved in the synthesis of the decapeptide. wikipedia.org, researchgate.net The sequence of amino acids in the final tyrocidine product is determined by the sequential arrangement of these modules on the enzyme complex, not by an mRNA template. wikipedia.org

Overview of the Enzymatic Assembly Process

The assembly process for Tyrocidine B, like other nonribosomal peptides, involves a series of coordinated catalytic reactions within each module. nih.gov, nih.gov Each module is responsible for the incorporation of a single, specific amino acid into the growing peptide chain. wikipedia.org, encyclopedia.pub The core catalytic steps performed by each module include substrate selection and activation, covalent tethering to the enzyme, and peptide bond formation. nih.gov, acs.org

The process begins with the Adenylation (A) domain of a module selecting its specific amino acid substrate and activating it by converting it to an aminoacyl adenylate at the expense of ATP. wikipedia.org, acs.org This activated amino acid is then transferred and covalently bound as a thioester to the 4'-phosphopantetheine (B1211885) (Ppan) cofactor of the adjacent Thiolation (T) domain, also known as a Peptidyl Carrier Protein (PCP). pnas.org, acs.org The Condensation (C) domain then catalyzes the formation of a peptide bond between the upstream, growing peptide chain and the newly activated amino acid on the downstream module. pnas.org, acs.org This cycle of activation, tethering, and condensation is repeated for each of the ten amino acids in the tyrocidine sequence. nih.gov

Functional Characterization of TycA, TycB, and TycC Peptide Synthetases

The tyrocidine synthetase is a multi-enzyme complex composed of three distinct proteins: TycA, TycB, and TycC. asm.org, nih.gov The size of each synthetase corresponds to the number of amino acids it activates and incorporates. wikipedia.org, encyclopedia.pub

TycA is the smallest of the three, a single-module enzyme with a molecular weight of approximately 124 kDa. pnas.org It functions as the initiation module, responsible for activating the first amino acid in the sequence, which is D-Phenylalanine. asm.org, pnas.org

TycB is the intermediate-sized synthetase, with a molecular weight of about 405 kDa. asm.org, pnas.org It contains three modules and is responsible for incorporating the next three amino acids: Proline, Phenylalanine, and another D-Phenylalanine. asm.org, pnas.org

TycC is the largest component of the complex, a massive enzyme with a molecular weight of approximately 724 kDa. asm.org, pnas.org It is composed of six modules that incorporate the final six amino acids of the chain: Asparagine, Glutamine, Tyrosine, Valine, Ornithine, and Leucine. asm.org, pnas.org

| Synthetase | Number of Modules | Approximate Molecular Weight (Da) | Amino Acids Incorporated | Reference |

|---|---|---|---|---|

| TycA | 1 | 124,000 | D-Phe | asm.org, pnas.org |

| TycB | 3 | 404,562 | Pro, Phe, D-Phe | asm.org, pnas.org |

| TycC | 6 | 723,577 | Asn, Gln, Tyr, Val, Orn, Leu | asm.org, pnas.org |

Role of Specific Modules in Amino Acid Incorporation into the Peptide Backbone

Each of the ten modules within the TycA, TycB, and TycC synthetases is dedicated to the incorporation of a specific amino acid, ensuring the correct sequence of the final tyrocidine peptide. igem.org The specificity for a particular amino acid is primarily determined by the Adenylation (A) domain within each module. pnas.org, acs.org The A-domain possesses a specific binding pocket that selectively recognizes and activates its cognate amino acid. acs.org For instance, the A-domain of the first module on TycA specifically selects L-Phenylalanine, which is then epimerized to D-Phenylalanine. asm.org, nih.gov The production of different tyrocidine variants (A, B, C, and D) arises from the ability of certain A-domains to incorporate structurally similar amino acids. wikipedia.org, asm.org For example, the modules responsible for incorporating Phenylalanine and Tyrosine can also accept Tryptophan, leading to the different tyrocidine analogues depending on the availability of these amino acids in the growth medium. asm.org

Mechanisms of D-Amino Acid Generation via Epimerization Domains

A key feature of tyrocidine biosynthesis is the incorporation of D-amino acids, specifically at positions 1 and 4 of the peptide chain. asm.org, nih.gov These D-amino acids are generated from their L-precursors by specialized Epimerization (E) domains. wikipedia.org, encyclopedia.pub The E-domain is found within the modules that are responsible for incorporating these specific residues. nih.gov In tyrocidine synthesis, an E-domain is located in the first module of TycA and the third module of TycB. nih.gov, acs.org The E-domain acts on the L-amino acid after it has been tethered to the Thiolation (T) domain, catalyzing the inversion of stereochemistry at the α-carbon to produce the D-amino acid. nih.gov, nih.gov This epimerization is a crucial step that contributes to the structural and biological properties of the final tyrocidine molecule. nih.gov

Thioesterase (TE) Domain Function in Cyclization and Product Release

The final step in the biosynthesis of Tyrocidine B is the cyclization of the linear decapeptide and its release from the enzyme complex. wikipedia.org This critical reaction is catalyzed by a Thioesterase (TE) domain located at the C-terminal end of the final module of TycC. asm.org, nih.gov The linear peptide, still tethered to the last T-domain, is transferred to a serine residue in the active site of the TE domain. wikipedia.org The TE domain then facilitates a nucleophilic attack by the N-terminal amino group of the peptide onto the C-terminal thioester bond. nih.gov This intramolecular reaction forms a peptide bond, resulting in the cyclization of the decapeptide and its release from the synthetase. encyclopedia.pub Research has shown that the excised TE domain from the tyrocidine synthetase can function independently to catalyze the cyclization of synthetic peptide thioesters, highlighting its role as a versatile catalyst for macrocyclization. nih.gov, nih.gov, researchgate.net

Genomic Organization of the Tyrocidine Biosynthesis Operon in Bacillus brevis

The genes encoding the three tyrocidine synthetases (TycA, TycB, and TycC) are clustered together on the Bacillus brevis chromosome in a single functional unit known as an operon. asm.org, nih.gov This entire tyrocidine biosynthesis operon (tyc) spans approximately 39.5 kilobases (kb). asm.org, nih.gov The genes are arranged sequentially as tycA, tycB, and tycC, and are transcribed in the same direction. nih.gov The tycA and tycB genes are separated by a short noncoding region of 94 base pairs. nih.gov

| Gene | Encoded Protein | Function | Reference |

|---|---|---|---|

| tycA | Tyrocidine Synthetase A (TycA) | Initiation module (1 amino acid) | asm.org, nih.gov |

| tycB | Tyrocidine Synthetase B (TycB) | Elongation modules (3 amino acids) | asm.org, nih.gov |

| tycC | Tyrocidine Synthetase C (TycC) | Elongation and termination modules (6 amino acids) | asm.org, nih.gov |

| tycD, tycE | ABC Transporters | Potential resistance/secretion of tyrocidine | wikipedia.org, asm.org |

| tycF | Thioesterase-like protein | Unknown, but similar to other TEs in peptide synthetase operons | wikipedia.org, encyclopedia.pub |

Downstream of the tycC gene, three additional open reading frames (ORFs) have been identified, designated as tycD, tycE, and tycF, which appear to be part of the same operon. wikipedia.org TycD and TycE show high similarity to ATP-binding cassette (ABC) transporters, suggesting a potential role in conferring resistance to tyrocidine for the producing organism, possibly by actively secreting the antibiotic. wikipedia.org, asm.org The tycF gene encodes a protein identified as a thioesterase, similar to those found in other peptide synthetase gene clusters, though its precise function in tyrocidine biosynthesis remains to be elucidated. wikipedia.org, encyclopedia.pub

Nucleotide Sequence Analysis of tycA, tycB, and tycC Genes

The genetic blueprint for tyrocidine synthesis is encoded within the tyrocidine biosynthesis operon, a 39.5 kb stretch of DNA in Brevibacillus brevis. nih.govscispace.com This operon houses the tycA, tycB, and tycC genes, which code for the three synthetases responsible for assembling the tyrocidine peptides. nih.govscispace.com

tycA : This gene encodes the first synthetase, TycA, a single-module enzyme responsible for activating the first amino acid in the chain. nih.govscispace.com

tycB : Following tycA, the tycB gene codes for TycB, a larger, three-module synthetase. nih.govasm.org This enzyme incorporates the next three amino acids and includes an epimerization domain that converts an L-amino acid to its D-isoform. nih.govdntb.gov.ua

tycC : The largest of the three, tycC, encodes the six-module synthetase TycC. nih.govasm.org This final enzyme in the assembly line adds the remaining six amino acids and contains a thioesterase domain at its C-terminus, which is believed to be involved in the cyclization and release of the final peptide. nih.govdntb.gov.ua

The modular nature of these synthetases is a hallmark of NRPS. Each module is responsible for the incorporation of a single amino acid and is further subdivided into specific domains for substrate adenylation, thiolation, and condensation. nih.govdntb.gov.ua The colinear arrangement of these modules on the synthetases directly corresponds to the sequence of amino acids in the final tyrocidine product. nih.gov

| Gene | Encoded Synthetase | Number of Modules | Molecular Weight (Da) | Key Features |

| tycA | TycA | 1 | 124,000 | Initiates synthesis. pnas.org |

| tycB | TycB | 3 | 404,562 | Contains an epimerization domain. nih.govdntb.gov.ua |

| tycC | TycC | 6 | 723,577 | Contains a putative thioesterase domain for cyclization and release. nih.govdntb.gov.ua |

Characterization of Downstream Open Reading Frames (ORFs): TycD, TycE, and TycF

TycD and TycE : These two ORFs show significant sequence similarity to each other (38% identity) and to members of the ATP-binding cassette (ABC) transporter family. asm.orgencyclopedia.pub

TycF : This ORF encodes a putative thioesterase. asm.orgwikipedia.org While its precise function remains to be fully elucidated, similar thioesterases are commonly found in bacterial operons for non-ribosomal peptide synthesis. wikipedia.org

Proposed Role of ATP-Binding Cassette (ABC) Transporters (TycD, TycE) in Efflux and Producer Cell Defense

The presence and location of tycD and tycE within the tyrocidine biosynthesis operon strongly suggest their involvement in self-defense for the producing organism. asm.orgwikipedia.org It is proposed that TycD and TycE form a tandem ABC transporter system responsible for the efflux of the synthesized tyrocidine molecules out of the bacterial cell. nih.gov This active transport would prevent the accumulation of the antibiotic to toxic levels within the producer cell, thereby conferring resistance. asm.orgwikipedia.org ABC transporters are well-documented in their roles of transporting a wide variety of substrates, including drugs and toxins, across cellular membranes, a function critical for cell survival and resistance. nih.govnih.govresearchgate.net

Regulation and Modulation of Tyrocidine B Biosynthesis

The production of tyrocidine is not a static process; it is influenced by various external and internal factors, allowing the bacterium to adapt its antibiotic production to its environment.

Influence of Nutrient Media Composition on Tyrocidine Production

The composition of the growth medium has a significant impact on the yield of tyrocidine. Studies have shown that a tryptone-yeast extract-glucose medium supplemented with mineral salts provides optimal conditions for tyrocidine production in stationary cultures of B. brevis. asm.org The availability of specific nutrients can directly influence the metabolic pathways that supply the precursor amino acids required for tyrocidine synthesis. For instance, supplementing a culture with casein has been shown to enhance the production of linear gramicidin (B1672133), another peptide antibiotic produced by some B. brevis strains, suggesting that the availability of certain peptides or amino acids can modulate antibiotic synthesis. tandfonline.com The ratio of tyrocidine to gramicidin production can also be influenced by the medium's composition. asm.org

Effects of Exogenous Amino Acid Analogues on Biosynthetic Fidelity

The fidelity of the NRPS machinery is not absolute. The introduction of amino acid analogues into the growth medium can lead to their incorporation into the growing peptide chain, resulting in the production of novel tyrocidine variants. asm.organnualreviews.org This "relaxed specificity" of the adenylation domains, which are responsible for selecting and activating the amino acid substrates, allows for a degree of structural diversity in the final products. annualreviews.org

For example, analogues such as β-2-thienylalanine and p-fluorophenylalanine have been shown to be incorporated into tyrocidine. asm.org Interestingly, the introduction of certain analogues can selectively inhibit tyrocidine synthesis while simultaneously increasing the production of gramicidin, highlighting a competitive relationship between the two biosynthetic pathways for common precursors. asm.org This phenomenon underscores the intricate regulatory network that governs antibiotic production in B. brevis.

| Amino Acid Analogue | Effect on Tyrocidine Synthesis | Effect on Protein Synthesis |

| p-Fluorophenylalanine | Inhibitory pnas.org | No significant effect pnas.org |

| β-2-Thienylalanine | Inhibitory asm.org | Not specified |

| Phenyl glycine | Inhibitory asm.org | Not specified |

| α-Methyltryptophan | Inhibitory pnas.org | No significant effect pnas.org |

| 3-Methyltryptophan | No inhibition pnas.org | Not specified |

Physiological Role of Tyrocidine B within the Producer Organism

Tyrocidine B, a cyclic decapeptide antibiotic, is a secondary metabolite produced by the soil bacterium Aneurinibacillus migulanus (formerly classified as Bacillus brevis). The production of such complex secondary metabolites is metabolically expensive, suggesting they confer a significant physiological or ecological advantage to the producing organism. While the potent antimicrobial activity of tyrocidines against competing microorganisms is well-documented, their endogenous role within A. migulanus is a subject of detailed investigation.

The synthesis of tyrocidine is intrinsically linked to the bacterium's life cycle, occurring predominantly during the transition from logarithmic growth to the stationary phase. This specific timing coincides with significant physiological changes in the bacterial population, including nutrient limitation and the initiation of developmental processes like sporulation. This temporal correlation has led to the hypothesis that, beyond its role in chemical warfare, tyrocidine may function as an internal signaling molecule or a regulatory factor involved in coordinating the complex gene expression programs associated with stationary-phase survival and development. Research has therefore focused on elucidating its potential involvement in processes critical to the bacterium's persistence, most notably the formation of endospores.

Investigation into the Involvement of Tyrocidine B in Sporulation Induction

The hypothesis that tyrocidine B, as part of the tyrocidine complex, plays a direct role in inducing or regulating sporulation in A. migulanus has been a central question in the study of its physiological function. Sporulation is a crucial survival strategy for Gram-positive bacteria, allowing them to endure harsh environmental conditions. Given that tyrocidine synthesis and the onset of sporulation are concurrent events, a functional link is plausible.

Early investigations to test this hypothesis relied on the generation and characterization of mutant strains of A. migulanus that were incapable of producing tyrocidine. These tyrocidine-negative mutants were created through mutagenesis, targeting the large multienzyme complexes known as tyrocidine synthetases, which are encoded by the tyc operon. The phenotype of these mutants, particularly their ability to sporulate, was then compared to the wild-type, tyrocidine-producing strain.

The table below summarizes the foundational experimental evidence regarding the role of tyrocidine in sporulation.

A. migulanus| Bacterial Strain | Genetic Characteristic | Tyrocidine Production | Observed Sporulation Phenotype | Key Scientific Conclusion |

|---|---|---|---|---|

| Wild-Type A. migulanus | Contains functional tyc operon | Normal (occurs at onset of stationary phase) | Forms heat-resistant spores efficiently | Baseline for tyrocidine production and normal sporulation. |

| Mutant Strain (Ty- ) | Inactivated tyrocidine synthetase gene(s) | None / Abolished | Sporulation efficiency and timing are comparable to wild-type under lab conditions | Tyrocidine is not an obligatory component for the induction or execution of the sporulation process. |

| Mutant Strain (Ty- ) | Inactivated tyrocidine synthetase gene(s) | None / Abolished | Maintains ability to outcompete certain other microbes, but to a lesser degree than wild-type | Confirms the primary role of tyrocidine in antimicrobial competition, distinct from a direct sporulation role. |

Structural Characterization and Solution Dynamics

Advanced Structural Elucidation of Tyrocidine B and its Analogues

Tyrocidine B is a homodetic cyclic decapeptide, meaning it consists of ten amino acid residues linked in a circular arrangement by standard peptide bonds. asm.org The primary structure, or amino acid sequence, of Tyrocidine B is cyclo(D-Phe¹-L-Pro²-L-Trp³-D-Phe⁴-L-Asn⁵-L-Gln⁶-L-Tyr⁷-L-Val⁸-L-Orn⁹-L-Leu¹⁰). This cyclic structure is formed through a head-to-tail intramolecular cyclization between the N-terminus of D-Phe¹ and the C-terminus of L-Leu¹⁰. wikipedia.org

In aqueous solution, tyrocidines adopt a well-defined secondary structure characterized by a two-stranded antiparallel beta-sheet. nih.govresearchgate.net This rigid conformation is stabilized by multiple intramolecular hydrogen bonds. wikipedia.orgresearchgate.net The beta-sheet is connected by two tight turns. High-resolution X-ray crystallography of the closely related Tyrocidine A reveals that residues Leu¹⁰, D-Phe¹, Pro², and Phe³ form a type II' beta-turn, while residues Asn⁵, Gln⁶, Tyr⁷, and Val⁸ form a slightly distorted type I beta-turn. nih.gov This arrangement creates a distinctly curved molecular architecture. nih.gov

| Position | Amino Acid | Chirality |

|---|---|---|

| 1 | Phenylalanine | D |

| 2 | Proline | L |

| 3 | Tryptophan | L |

| 4 | Phenylalanine | D |

| 5 | Asparagine | L |

| 6 | Glutamine | L |

| 7 | Tyrosine | L |

| 8 | Valine | L |

| 9 | Ornithine | L |

| 10 | Leucine | L |

A defining characteristic of the tyrocidine scaffold is the presence of both D- and L-amino acids. wikipedia.org In Tyrocidine B, the residues at positions 1 and 4 are D-phenylalanine, while the remaining eight residues are in the more common L-configuration. This specific arrangement of enantiomeric amino acids is not random; it is crucial for the molecule's three-dimensional structure and subsequent biological function. nih.gov

The biosynthesis of tyrocidines is carried out by large multienzyme complexes known as nonribosomal peptide synthetases (NRPSs). wikipedia.org These enzymes possess specialized epimerization domains that convert L-amino acids into their D-isomers before incorporation into the growing peptide chain.

The strategic placement of D-amino acids forces the peptide backbone to adopt the tight turns necessary for its cyclic structure and beta-sheet conformation. nih.gov This alternating pattern of D- and L-residues results in a pronounced curvature of the beta-sheet, as it positions more amino acid side chains on one face of the sheet than the other. nih.gov This structural feature is fundamental to the amphipathic nature of the molecule and its oligomeric forms.

The secondary structure of tyrocidines is dominated by a stable, two-stranded antiparallel beta-sheet. nih.gov The stability of this conformation is primarily due to a network of intramolecular hydrogen bonds between the backbone amide and carbonyl groups of the peptide strands. nih.govresearchgate.net In the Tyrocidine A analogue, three hydrogen bonds are observed connecting the backbones of the two strands. nih.gov An additional fourth hydrogen bond is formed between the backbone amide of Val⁸ and the side chain of Asn⁵, further rigidifying the structure. nih.gov

The strand-strand association within the monomer is also stabilized by hydrophobic interactions between the side chains of D-Phe⁴, Val⁸, and Leu¹⁰. nih.gov The combination of extensive hydrogen bonding and these hydrophobic interactions confers significant conformational stability to the tyrocidine molecule in solution. researchgate.net This pre-organized and rigid structure is considered the basis for the peptide's ability to self-assemble and interact with biological membranes. researchgate.net

Self-Assembly, Oligomerization, and Aggregation Behavior of Tyrocidine B Hydrochloride

This compound exhibits a strong tendency to self-assemble in solution, forming various oligomeric species. aip.orgresearchgate.net The nature and extent of this aggregation are highly dependent on factors such as peptide concentration and the solvent environment. researchgate.net Studies using small-angle X-ray scattering (SAXS) and quasi-elastic light scattering (QLS) on this compound have shown that at low volume fractions, the system consists of monomers, dimers, and trimers. aip.orgresearchgate.net As the concentration increases, these smaller units associate into larger aggregates. aip.orgresearchgate.net

Replica exchange molecular dynamics simulations have suggested two primary modes of dimerization: the peptides can associate sideways, stabilized mainly by hydrogen bonding, or they can stack on top of each other, a process driven by hydrophobic interactions. researchgate.net This capacity to form different types of dimers with varied orientations suggests a pathway towards the formation of larger, more complex aggregates, including nanostructures. researchgate.netnih.gov

| Structural Level | Feature | Description & Significance |

|---|---|---|

| Primary | Cyclic Decapeptide | Ten amino acids linked head-to-tail (D-Phe¹ to L-Leu¹⁰). wikipedia.org |

| Secondary | Antiparallel Beta-Sheet | Two-stranded sheet connected by Type I and Type II' beta-turns. nih.gov |

| Secondary | Intramolecular H-Bonds | Multiple hydrogen bonds stabilize the beta-sheet conformation, conferring rigidity. nih.govresearchgate.net |

| Chirality | D- and L-Amino Acids | Alternating stereochemistry induces pronounced molecular curvature. nih.gov |

| Quaternary | Dimerization | Monomers self-assemble into dimers and higher-order aggregates. researchgate.netaip.org |

| Quaternary | Amphipathic Dimer | The dimer presents distinct polar (concave) and nonpolar (convex) faces. nih.govnih.gov |

A critical aspect of tyrocidine's solution behavior is the formation of a highly amphipathic homodimer. nih.govnih.govrcsb.org High-resolution X-ray crystallography of Tyrocidine A has provided a detailed model for this dimer. nih.gov In this structure, two tyrocidine monomers associate to form an intimate dimer where the beta-sheets of the two monomers combine to create a single, highly curved, four-stranded antiparallel beta-sheet. nih.govnih.govdrugbank.com

This dimeric arrangement is profoundly amphipathic. The side chains oriented toward the convex face of the curved sheet are predominantly hydrophobic. nih.gov In contrast, the charged side chain of the Orn⁹ residue is located on the concave side of the sheet. nih.gov This segregation of hydrophobic and hydrophilic residues creates two distinct faces: a convex, apolar face and a concave, polar face. nih.govdrugbank.com It is proposed that tyrocidines only exhibit this pronounced amphipathic character as beta-sheet dimers, and this dimeric form is hypothesized to be the biologically active conformation. researchgate.net

Influence of Solvent Systems, Concentration, and Temperature on Aggregation Profiles

The aggregation profile of this compound is highly sensitive to its environment. Factors such as the solvent composition, the concentration of the peptide, and the ambient temperature can significantly alter the equilibrium between monomers and various oligomeric states.

In a study examining the behavior of this compound in different solvent systems, it was observed that the extent of aggregation varies significantly. For instance, in ethanol (B145695)/water, acetonitrile (B52724)/water, and (R,S)-2-methylbutanol/water mixtures, the peptide exhibits distinct aggregation behaviors. At low volume fractions, the system is predominantly composed of monomers, dimers, and trimers. However, as the concentration of this compound increases, larger aggregates become the dominant species. researchgate.net

The temperature also plays a crucial role in the aggregation process. A decrease in temperature can favor oligomerization due to the strengthening of short-range, inter-particle attractions. nih.gov The following table summarizes the observed aggregation behavior of this compound under different conditions:

| Solvent System (80% v/v organic) | Concentration Range (mg/mL) | Temperature (K) | Predominant Species |

| Ethanol/Water | 3.0 - 10.0 | 298 | Monomers, Dimers, Trimers |

| Ethanol/Water | 15.0 - 30.0 | 298 | Larger Aggregates |

| Acetonitrile/Water | 25.0 | 298 | Aggregates |

| (R,S)-2-Methylbutanol/Water | 25.0 | 298 | Aggregates |

| Ethanol/Water | 3.0 - 30.0 | 278 | Increased Aggregation vs. 298 K |

This table is generated based on data reported in scientific literature. researchgate.net

Correlation between Oligomerization State and In Vitro Bioactivity

A critical question in the study of this compound is how its aggregation state affects its biological activity. In vitro experiments have revealed that the antimicrobial activity of this compound is preserved across a range of concentrations, despite the presence of various oligomeric species. researchgate.net This suggests that either the different oligomeric forms are all active, or that a dynamic equilibrium exists in the presence of the target cell membrane, allowing the active species (believed to be the dimer) to exert its effect. nih.gov The persistence of bioactivity regardless of the initial oligomerization state in solution is a significant finding, indicating a robust mechanism of action that is not easily compromised by self-aggregation. researchgate.net

Interfacial and Surface Interactions of this compound

Beyond its behavior in bulk solution, the interactions of this compound with surfaces and interfaces are of considerable interest, particularly in the context of its application and formulation.

Association with Polysaccharide-Based Materials and Cellulose (B213188)

This compound has demonstrated a notable affinity for polysaccharide-based materials, with a particular preference for cellulose. nih.gov This association is driven by a combination of hydrophobic and electrostatic interactions. The amphipathic nature of the tyrocidine dimer is thought to play a key role in this binding. aip.org The hydrophobic face of the dimer can interact with the less polar regions of the cellulose polymer, while the charged residues can engage in electrostatic interactions. This robust association has been observed to be stable under various conditions, including a broad pH range and different temperatures. aip.org

Impact of Peptide Concentration and Solvent on Surface Oligomerization

The oligomerization of this compound is not limited to the solution phase but also occurs on surfaces. The concentration of the peptide and the nature of the solvent have a profound impact on the extent and nature of this surface oligomerization. On a cellulose surface, the oligomerization is dependent on both the peptide-solvent system and the absolute peptide concentration. nih.gov At low and high organic solvent concentrations, the peptide and its amphipathic oligomers are less soluble, leading to the formation of solvent-stable nanostructures and films on the cellulose surface. aip.org

The following table outlines the effect of solvent on the association of a tyrocidine mixture with cellulose, which provides insights into the behavior of this compound:

| Solvent System | Effect on Adsorption/Desorption |

| Water | Strong Association |

| 60-70% (v/v) Acetonitrile | Reduced Association (Peptide more soluble in solvent) |

| 1% SDS | Reduced Association |

This table is based on findings related to tyrocidine mixtures and their interaction with cellulose. aip.org

Implications for the Development of Antimicrobial Surfaces and Materials

The inherent tendency of tyrocidines to associate with surfaces has significant implications for the creation of antimicrobial materials. nih.govnih.gov This "sticky" characteristic, which was initially observed as a loss of product during production, has been harnessed for developing robust, self-sterilizing surfaces. nih.gov

Research has shown that tyrocidines readily associate with a variety of materials, demonstrating a particular selectivity for polysaccharide-based materials like cellulose. nih.govnih.gov This strong association is crucial for creating durable antimicrobial coatings. nih.gov When applied to cellulose, the antimicrobial activity of the peptide is remarkably stable and can withstand numerous environmental challenges. nih.govnih.gov

The robustness of these tyrocidine-treated materials holds great promise for applications where preventing surface contamination is critical. nih.govnih.gov The unique and strong association between tyrocidines and materials like cellulose allows for the development of surfaces that can limit the spread of microorganisms and reduce the incidence of infections and spoilage. nih.govnih.gov The self-assembly character of tyrocidines may contribute to this stability, potentially leading to the formation of peptide layers on the material's surface. nih.gov

The stability of tyrocidine-treated cellulose has been tested under various conditions, as detailed in the table below.

| Condition | Effect on Antimicrobial Activity |

| Broad pH range | Activity retained nih.gov |

| Various temperatures (up to 100°C for washes, 200°C for 1 min) | Activity retained nih.govnih.gov |

| Multiple water washes | Activity retained nih.govnih.gov |

| Various salt solutions | Activity retained nih.gov |

| Various organic solvents | Activity retained nih.gov |

| 1% SDS solution | Activity affected nih.gov |

| 70% Acetonitrile | Activity affected nih.gov |

Molecular Mechanisms of Action

Interactions with Biological Membranes and Permeabilization

Tyrocidine B hydrochloride, a cyclic decapeptide antibiotic, exerts its potent antimicrobial activity primarily through the disruption of bacterial cell membrane integrity. This interaction is a multifaceted process involving direct binding to the lipid bilayer, leading to a cascade of events that compromise the membrane's function as a selective barrier. The ultimate consequence of this membrane disruption is cell death, making the lipid bilayer the primary target of tyrocidine's action.

Tyrocidine B's interaction with the bacterial membrane leads to a significant perturbation of the lipid bilayer. This disruption is not a result of interaction with a specific protein receptor but rather a direct consequence of the peptide accumulating on and permeating the lipid phase of the membrane. This binding and accumulation disrupt the normal packing of phospholipids (B1166683), which in turn compromises the structural and functional integrity of the membrane. A key functional consequence of this disruption is the immediate and strong depolarization of the bacterial cell membrane. This loss of membrane potential is a critical event, as it dissipates the electrochemical gradients necessary for essential cellular processes such as ATP synthesis and transport of nutrients. The severe cellular damage ultimately leads to the leakage of intracellular contents and cell lysis.

A significant aspect of tyrocidine's mechanism is its ability to form defined ion-conducting pores within the bacterial membrane. These pores are large enough to permit the passage of bulky molecules, a characteristic that distinguishes their action from some other membrane-active peptides. The formation of these pores is a rapid process, contributing to the swift bactericidal effect of the compound. The structure of these pores is thought to arise from the self-assembly of tyrocidine molecules within the membrane, creating transmembrane channels that allow for the uncontrolled passage of ions and other small molecules. This pore-forming ability is a key factor in the rapid dissipation of the membrane potential and the subsequent loss of cellular homeostasis.

The formation of pores and the general disruption of membrane integrity by Tyrocidine B directly lead to the leakage of essential intracellular components. An immediate effect is the efflux of potassium ions from the bacterial cells, which can be measured using potassium-sensitive fluorophores. This loss of potassium is a clear indicator of membrane permeabilization. In addition to small ions, larger molecules such as amino acids, phosphates, and nucleotides are also lost from the cell. This leakage of vital metabolites depletes the cell of the necessary building blocks and energy sources required for survival, contributing significantly to the bactericidal effect. The loss of cytosolic contents, such as green fluorescent protein (GFP) in experimental settings, provides visual evidence of this compromised membrane barrier.

| Leaked Component | Primary Mechanism | Consequence | Reference |

|---|---|---|---|

| Potassium Ions (K+) | Pore Formation & Membrane Depolarization | Disruption of electrochemical gradients | |

| Amino Acids, Phosphates, Nucleotides | General Membrane Permeabilization | Depletion of essential metabolites and energy sources | |

| Cytosolic Proteins (e.g., GFP) | Severe Membrane Damage & Lysis | Loss of cellular function and integrity |

High-resolution structural studies have revealed that tyrocidine molecules form highly amphipathic homodimers. These dimers are crucial for the peptide's interaction with the cell membrane. The proposed model for this interaction involves the dimer positioning itself at the membrane-water interface. The dimer presents a hydrophobic convex face and a polar concave face. The hydrophobic face is thought to insert into the nonpolar core of the lipid bilayer, while the polar face remains oriented towards the aqueous environment. This specific orientation is supported by fluorescence quenching experiments using variants of tyrocidine with probes inserted on either the polar or apolar face. This interfacial activity is a key initial step in disrupting the membrane structure. The formation of dimers, which can be stabilized by either hydrogen bonding or hydrophobic interactions, may also be a prerequisite for the assembly of larger aggregates or pores.

The interaction of tyrocidine with membranes is influenced by the lipid composition of the bilayer. Cationic antimicrobial peptides, like tyrocidine, generally exhibit a preferential interaction with membranes containing negatively charged phospholipids, which are more abundant in bacterial membranes compared to the outer leaflet of eukaryotic plasma membranes. This electrostatic attraction facilitates the initial binding of the positively charged tyrocidine molecules to the bacterial surface. The polarity of the lipid headgroups has been shown to markedly influence the kinetics of tyrocidine's action, suggesting that the charge profile of the bilayer is a significant determinant of its activity. While the primary interaction is with the phospholipid bilayer as a whole, specific lipid components can modulate the extent and nature of this interaction.

| Phenomenon | Description | Functional Consequence | Reference |

|---|---|---|---|

| Lipid Phase Separation | Segregation of membrane lipids into distinct domains (e.g., fluid and gel-phase). | Creates defects at domain interfaces, delocalization of membrane proteins. | |

| Reduced Membrane Fluidity | Overall decrease in the lateral mobility of lipids within the bilayer (rigidification). | Impairs function of integral and peripheral membrane proteins, contributes to membrane stress. |

Interactions with Intracellular Macromolecules

The intracellular activity of this compound is characterized by its engagement with critical cellular components, leading to significant disruption of fundamental biological processes.

Tyrocidine directly interacts with deoxyribonucleic acid (DNA), forming a stable complex that alters the physical structure of the DNA and interferes with its template functions. researchgate.netnih.gov This binding is a critical aspect of its intracellular mechanism of action. asm.org The formation of the DNA-tyrocidine complex has been shown to be cooperative, and it can be formed with both double-stranded and single-stranded DNA. researchgate.netnih.gov

The binding of tyrocidine to DNA induces significant conformational changes in the macromolecule. At low concentrations, tyrocidine has been observed to unwind superhelical plasmid DNA. nih.gov Studies in Bacillus brevis have demonstrated that the addition of tyrocidine to vegetative cells reduces the torsional tension of the cell's DNA by approximately half. nih.gov As the concentration of the peptide increases, it promotes a tight packing or compaction of the DNA. This condensed DNA state renders the DNA-tyrocidine complex stable against degradation by nucleolytic enzymes. nih.gov

A primary consequence of the formation of the DNA-tyrocidine complex is the potent inhibition of RNA synthesis. researchgate.netnih.gov By binding to the DNA template, tyrocidine interferes with the transcription process, effectively blocking the synthesis of RNA by RNA polymerase. nih.govnih.gov This inhibition affects the transcription of both double-stranded and single-stranded DNA templates. researchgate.net The interference with the initiation process of transcription is a key mechanism through which tyrocidine exerts its antimicrobial effects. nih.gov

Tyrocidine has been found to selectively bind to and modulate the activity of specific enzymes. A notable example is its interaction with acetylcholinesterase, an enzyme crucial for neurotransmission and localized in excitable membranes. wikipedia.org Research has shown that tyrocidine binds specifically to this enzyme and acts as a reversible inhibitor of the purified, soluble protein. wikipedia.org This inhibition is accompanied by a reversible aggregation of the soluble acetylcholinesterase into large, ordered, and rapidly sedimenting molecular complexes. wikipedia.org

This compound can significantly impact core metabolic processes within bacteria, including cellular respiration. Early research indicated that treatment with tyrocidines resulted in reduced oxygen consumption in Staphylococcus aureus, pointing to an interference with respiratory pathways. asm.org Furthermore, the delocalization of certain membrane-associated proteins, such as FloT, by tyrocidines is likely to affect a variety of cellular processes, including respiration. nih.gov

A significant intracellular effect of tyrocidine is the widespread delocalization of both peripheral and integral membrane proteins. nih.govresearchgate.net This disruption is a result of tyrocidine's ability to induce the separation of lipid phases and decrease membrane fluidity. nih.gov The resulting segregation of lipids into distinct domains is thought to be responsible for the displacement of a broad range of membrane proteins from their functional locations. nih.gov This effect is not dependent on the membrane potential. nih.gov

The delocalization impacts proteins involved in various essential functions. nih.gov The table below summarizes the effects on several specific proteins as observed in Bacillus subtilis. nih.gov

| Protein | Type | Function | Effect of Tyrocidine Treatment |

| MinD | Peripheral | Cell Division | Delocalized, resulting in a diffuse cytoplasmic signal. nih.gov |

| DivIVA | Peripheral | Cell Division, Sporulation | Delocalized, resulting in a diffuse cytoplasmic signal. nih.gov |

| PlsX | Peripheral | Phospholipid Synthesis | Complete loss of membrane localization. nih.gov |

| FloT | Peripheral | Membrane Organization, Respiration, Protein Secretion | Delocalized from the membrane. nih.gov |

This broad-scale displacement of essential proteins disrupts critical cellular activities, including cell division, cell wall synthesis, and energy generation, contributing significantly to the bactericidal action of tyrocidine. nih.gov

Direct Binding to Nucleic Acids (DNA)

Elucidation of Multifactorial Mode of Action

The antimicrobial efficacy of this compound is not attributed to a single, isolated mechanism but rather to a sophisticated and multifactorial mode of action. Research indicates that its bactericidal properties stem from a combination of activities that target both the bacterial cell envelope and intracellular processes. This multifaceted approach involves disrupting membrane integrity and function while also interfering with vital intracellular functions such as DNA replication and transcription, making it a highly potent antimicrobial agent. researchgate.netasm.org

Complex Interplay of Self-Assembly, Cation-Complexation, and Membrane-Interaction

The activity of this compound is modulated by a delicate balance and interplay between its tendencies to self-assemble, its interactions with cations, and its ultimate engagement with the bacterial membrane. sun.ac.za The amphipathic nature of the tyrocidine molecule, possessing both hydrophobic and hydrophilic faces, is fundamental to these processes. nih.govrcsb.org

Self-Assembly: In solution, this compound demonstrates concentration-dependent oligomerization. researchgate.net At lower concentrations, the system is composed of monomers, dimers, and trimers. As the concentration increases, these smaller units associate into larger aggregates. researchgate.net This self-assembly is driven by hydrophobic interactions and is a key characteristic of tyrocidines. nih.gov The formation of an amphipathic homodimer is particularly crucial, creating a larger, curved beta-sheet structure that is well-suited for membrane interaction. nih.govrcsb.org The hydrophobic convex face of the dimer is oriented toward the membrane's lipid interior, while the polar, concave face remains exposed to the aqueous environment. rcsb.org

| Concentration Range | Predominant Species | Description |

|---|---|---|

| Low Volume Fractions | Monomers, Dimers, Trimers | The system consists of individual molecules and small, discrete oligomers. |

| High Volume Fractions | Larger Aggregates | The primary particles are larger, multi-unit aggregates formed from smaller oligomers. |

Cation-Complexation: Tyrocidines are cationic peptides, and this positive charge is critical for their initial interaction with the negatively charged components of bacterial cell membranes, such as phospholipids. nih.gov This electrostatic attraction helps to concentrate the peptide at the cell surface. The activity of tyrocidines can be influenced by the presence of other cations in the environment. For instance, studies on Tyrocidine A have shown that increasing the concentration of calcium ions can moderately decrease its antibacterial activity, suggesting a complex relationship between the peptide, the target membrane, and the surrounding ionic environment. nih.gov

Membrane-Interaction: The culmination of self-assembly and cationic attraction is a potent interaction with the lipid bilayer of the bacterial membrane. nih.govwikipedia.org This is not a simple binding event but a multifaceted disruption of membrane structure and function. nih.gov Upon binding, tyrocidines perturb the membrane in several ways: they form defined, ion-conducting pores that dissipate the membrane potential; they induce the separation of lipid phases; and they significantly decrease membrane fluidity. asm.org This widespread disruption leads to the delocalization of a broad range of essential membrane proteins, both peripheral and integral, ultimately compromising the barrier function of the membrane and leading to cell death. asm.org

| Observed Effect | Mechanism/Consequence | Reference |

|---|---|---|

| Membrane Permeabilization | Forms discrete, long-lived ion-conducting pores, leading to rapid depolarization. | asm.org |

| Lipid Demixing | Induces separation of lipid phases within the bilayer. | asm.org |

| Reduced Membrane Fluidity | Decreases the dynamic movement of lipid molecules, making the membrane more rigid. | asm.org |

| Protein Delocalization | Displaces both peripheral and integral membrane proteins, disrupting their function. | asm.org |

| Potassium Ion Efflux | Dose-dependent release of intracellular potassium, indicating loss of membrane integrity. | nih.gov |

Concentration-Dependent Shifts between Membrane-Targeted and Intracellular Mechanisms

The mechanism of action of this compound is highly dependent on its local concentration, exhibiting a strategic shift from primarily targeting the cell membrane to engaging intracellular components once the membrane barrier is breached.

At lower and moderate concentrations, the primary mode of action is the disruption of the cytoplasmic membrane. The dose-dependent permeabilization of the bacterial membrane is a key initial step. nih.gov For example, tyrocidines begin to induce membrane permeabilization in Candida albicans at a threshold concentration of approximately 12.5 μM, and the half-maximal effective concentration (EC₅₀) for inducing potassium leakage from Micrococcus luteus is around 2.4 μM. nih.govnih.gov This initial assault on the membrane is sufficient to cause cell death in many cases by collapsing the electrochemical gradients necessary for cellular life.

As the concentration of tyrocidine increases, or as the membrane becomes progressively more compromised, the peptide gains access to the cell's interior. Inside the cell, tyrocidines exhibit a secondary, intracellular mechanism of action by targeting DNA. asm.orgnih.gov This interaction with DNA is also concentration-dependent. At low peptide-to-DNA ratios, tyrocidine unwinds superhelical DNA. researchgate.net However, at higher concentrations, it shifts its effect to tightly packing the DNA, forming a condensed complex that is stable against nuclease activity. researchgate.netdntb.gov.uanih.gov This compaction inhibits essential processes by preventing the binding of enzymes like RNA polymerase, thereby interfering with transcription initiation. researchgate.netnih.govnih.gov This dual-action, concentration-dependent mechanism—first perforating the cellular armor and then disabling internal command structures—underlines the compound's potent and multifaceted antibacterial efficacy.

| Relative Concentration | Primary Target | Observed Mechanism and Effects | Reference |

|---|---|---|---|

| Low to Moderate | Cell Membrane | Initial binding, formation of ion pores, membrane depolarization, lipid demixing, and loss of membrane integrity. | asm.orgnih.govnih.gov |

| High / Post-Permeabilization | Intracellular (DNA) | Gains entry into the cytoplasm. At low peptide:DNA ratios, unwinds superhelical DNA. At high peptide:DNA ratios, causes tight DNA compaction, inhibiting transcription. | researchgate.netasm.orgnih.gov |

Structure Activity Relationship Sar Studies and Analogue Design

Identification of Structural Determinants for Tyrocidine B Bioactivity

Role of Aromatic Amino Acid Residues and Their Positions within the Cyclic Scaffold

The aromatic residues in the tyrocidine structure, namely Phenylalanine (Phe) and Tyrosine (Tyr), play a crucial role in its bioactivity. In Tyrocidine B, the sequence includes L-Phe at position 3 and D-Phe at position 4. These residues are situated on the hydrophobic face of the amphipathic molecule.

Research has shown that substitutions at these positions can significantly impact antimicrobial activity. For instance, the substitution of the Phe³ and Tyr⁷ residues on the hydrophobic face of the closely related Tyrocidine A with pentafluorophenylalanine (PFPhe) has yielded mixed results. An analogue with a single substitution of Phe³ to PFPhe³ demonstrated increased activity against Gram-positive bacteria. nih.gov This suggests that the electronic and hydrophobic nature of the aromatic side chains is a key determinant of interaction with bacterial membranes. The introduction of the highly fluorinated PFPhe alters the electronic properties and hydrophobicity of this face of the molecule, which can influence its insertion into and disruption of the bacterial cell membrane.

Significance of Cationic Residues (e.g., Ornithine) and Their Modifications

The presence of the cationic amino acid L-Ornithine (Orn) at position 9 is a critical determinant of tyrocidine's antimicrobial action. The positively charged side chain of ornithine is located on the hydrophilic face of the molecule and is believed to facilitate the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as phospholipids (B1166683).

Studies on Tyrocidine A analogues have explored the impact of moving positively charged residues within the cyclic structure. The strategic placement of lysine, another cationic amino acid, has been shown to improve antibacterial activity. researchgate.net This highlights the importance of the distribution of positive charges on the hydrophilic face for effective membrane targeting and disruption. The modification of these cationic sites offers a promising avenue for designing analogues with enhanced selectivity and potency.

Impact of Overall Conformation and Amphipathicity on Antimicrobial Efficacy

Tyrocidine B adopts a β-sheet conformation, which results in an amphipathic structure with distinct hydrophobic and hydrophilic faces. This amphipathicity is fundamental to its mechanism of action, which involves insertion into and disruption of the bacterial cell membrane. nih.gov The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic face, containing the cationic ornithine residue, interacts with the polar head groups of the phospholipids.

Structure-activity relationship studies have consistently shown a preference for increased amphipathicity to enhance antibacterial activity. nih.govresearchgate.net However, there is a delicate balance to be maintained. A substantial increase in the hydrophobic character, for example, by substituting multiple residues with pentafluorophenylalanine, can lead to a marked decrease in antibacterial activity. nih.gov This indicates that an optimal level of amphipathicity is required for effective membrane perturbation.

The following table summarizes the findings from a study on Tyrocidine A analogues, which provides valuable insights applicable to Tyrocidine B due to their structural similarity.

| Analogue | Modification(s) | Retention Time (min) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| Tyrocidine A | Parent Compound | 16.2 | 16 | >128 |

| Analogue 2 | Orn⁹ -> Lys⁹, Gln⁶ -> Lys⁶ | 14.1 | 2 | 32 |

| Analogue 3 | Phe³ -> PFPhe³ | 16.5 | 4 | >128 |

| Analogue 4 | Phe³ -> PFPhe³, Tyr⁷ -> PFPhe⁷ | 17.1 | 64 | >256 |

| Analogue 5 | D-Phe⁴ -> D-Lys⁴ | 15.8 | 4 | 128 |

Data adapted from Marques et al., 2007. Retention time correlates with hydrophobicity (longer retention time indicates greater hydrophobicity).

Rational Design and Chemical Synthesis of Tyrocidine B Analogues

The insights gained from SAR studies have enabled the rational design of Tyrocidine B analogues with the goal of improving their therapeutic potential. This process often involves computational methods coupled with advanced synthetic chemistry techniques.

Application of Molecular Modeling and Computational Design Strategies

Molecular modeling plays a pivotal role in the rational design of tyrocidine analogues. Computational techniques are used to visualize the three-dimensional structure of the peptide and to predict how structural modifications will affect its conformation and physicochemical properties, such as amphipathicity and hydrophobicity. nih.gov By modeling the interaction of analogues with bacterial membrane models, researchers can prioritize the synthesis of compounds that are most likely to exhibit enhanced antimicrobial activity. This approach allows for the targeted modification of specific amino acid residues to optimize the balance between the hydrophobic and hydrophilic faces of the molecule, thereby improving its membrane-disrupting capabilities.

Solid-Phase Peptide Synthesis Methodologies for Analogue Preparation

The chemical synthesis of Tyrocidine B and its analogues is most commonly achieved through solid-phase peptide synthesis (SPPS). nih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. SPPS offers several advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification of the final product.

The general steps for the solid-phase synthesis of a tyrocidine analogue are as follows:

Resin Loading: The C-terminal amino acid of the linear peptide precursor is attached to a solid support resin.

Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed.

Coupling: The next amino acid in the sequence, with its α-amino group protected, is activated and coupled to the deprotected amino group on the resin-bound peptide.

Repeat: The deprotection and coupling steps are repeated until the entire linear peptide sequence is assembled.

Cleavage and Deprotection: The completed linear peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Cyclization: The linear peptide is then cyclized in solution to form the final cyclic decapeptide.

This synthetic approach provides a versatile platform for introducing a wide variety of natural and unnatural amino acids at specific positions within the tyrocidine scaffold, facilitating the systematic exploration of structure-activity relationships.

Effects of Specific Point Amino Acid Substitutions on Activity and Selectivity

The cyclic decapeptide structure of tyrocidine B, with its alternating L- and D-amino acid residues, provides a rigid backbone that is amenable to systematic modification. The substitution of specific amino acids has been a key strategy in understanding their contribution to biological activity. Given the close structural similarity between tyrocidine A and tyrocidine B, where tyrocidine B has a tryptophan at position 3 instead of a phenylalanine, many SAR findings for tyrocidine A are considered relevant to tyrocidine B.

Research has demonstrated that single amino acid substitutions can significantly impact the antibacterial potency of tyrocidine analogues. For instance, in studies on the closely related tyrocidine A, substitutions at various positions have been shown to either enhance or diminish antimicrobial activity. The amphipathic nature of the molecule, with distinct hydrophobic and hydrophilic faces, is crucial for its mechanism of action, which involves disruption of the bacterial cell membrane nih.gov.

Conversely, not all modifications that increase positive charge lead to improved activity. The substitution of the hydrophobic D-phenylalanine at position 4 (D-Phe4) with a polar D-lysine in some analogues resulted in decreased antibacterial activity nih.gov. This highlights the delicate balance between hydrophobicity and charge required for optimal function.

Substitutions on the hydrophobic face of the molecule also influence activity. The introduction of pentafluorophenylalanine residues has been explored to modify the hydrophobicity nih.gov. While some modifications led to moderate improvements in activity, a substantial increase in hydrophobicity through multiple substitutions resulted in a marked decrease in antibacterial potency nih.gov. This indicates that there is a specific range for hydrophobicity within which the molecule exhibits its highest efficacy.

The following interactive table summarizes the effects of various amino acid substitutions on the antibacterial activity of tyrocidine A analogues, which provides valuable insights for the design of tyrocidine B derivatives.

Development of Conformationally Restricted and Linear Analogues

To further probe the bioactive conformation of tyrocidine B, researchers have explored the development of conformationally restricted and linear analogues. The cyclic nature of tyrocidines imparts a degree of conformational rigidity that is believed to be important for their activity nih.gov.

Conformationally Restricted Analogues:

While specific studies focusing solely on conformationally restricted analogues of tyrocidine B are limited, the principle behind this approach is to lock the molecule into a specific three-dimensional structure that mimics its bioactive conformation. This can be achieved by introducing chemical bridges or unnatural amino acids that restrict the flexibility of the peptide backbone. The goal is to enhance binding to the target membrane and improve activity and selectivity. For instance, the introduction of a D-Phe-2-aminobenzoic acid (2-Abz) motif in a tyrocidine A analogue resulted in a retained β-hairpin structure with increased planarity, leading to a significant reduction in hemolytic activity while maintaining antibacterial potency after a subsequent Gln to Lys substitution researchgate.net.

Linear Analogues:

Linear derivatives of tyrocidines have also been synthesized and studied. These analogues lack the cyclic structure of the parent compound and therefore exhibit greater conformational flexibility. Generally, linear peptides are less active than their cyclic counterparts, suggesting that the cyclic structure is indeed crucial for potent antimicrobial activity. The process of synthesizing cyclic peptides often involves the initial creation of a linear precursor, which is then cyclized nih.gov.

However, linear analogues have found utility in certain applications. For example, linear tyrocidine A analogues have been developed as photoswitchable antimicrobial agents researchgate.net. By incorporating a photoswitchable amino acid, the activity of these linear peptides can be controlled by light, offering the potential for spatiotemporal control of their antimicrobial effects researchgate.net. This approach has led to the development of compounds that are active against specific bacterial strains upon irradiation researchgate.net.

Optimization of Specificity and Potency of Tyrocidine B Derivatives

A major goal in the development of tyrocidine B derivatives is to optimize their specificity for bacterial membranes over host cells, thereby increasing their therapeutic index. This involves enhancing their antibacterial potency while minimizing their inherent toxicity, particularly their hemolytic activity researchgate.net.

One of the key strategies for optimizing specificity is to modulate the amphipathicity of the molecule. An increase in amphipathicity, within a certain range, has been shown to improve antibacterial activity nih.gov. This can be achieved through strategic amino acid substitutions that enhance the separation of hydrophobic and hydrophilic residues on opposite faces of the molecule.

Furthermore, modifications aimed at reducing hemolytic activity without compromising antibacterial potency have been a focus of research. It has been shown that modifications to the Gln residue can lower the undesired hemolytic effects researchgate.net. The development of analogues with a better therapeutic index, defined by the ratio of minimal hemolytic concentration to the minimal inhibitory concentration (MHC/MIC), is a critical step towards the clinical application of tyrocidine-based antibiotics researchgate.net.

The more polar nature of tyrocidine B and C, due to the presence of tryptophan, has been associated with greater activity against Gram-positive bacteria compared to the more non-polar tyrocidine A researchgate.net. This suggests that fine-tuning the polarity of the molecule is a viable strategy for optimizing its activity spectrum.

Mechanisms of Microbial Response and Resistance

Strategies Employed by Producer Organisms to Mitigate Autotoxicity

Organisms that synthesize potent antimicrobial compounds must possess inherent mechanisms to avoid suicide. The producer of tyrocidine, Brevibacillus brevis, employs a highly specific and efficient strategy to prevent the toxic accumulation of the peptide within its own cytoplasm. This self-protection is primarily achieved through dedicated efflux systems that actively export the antibiotic out of the cell as it is synthesized.

The genetic blueprint for tyrocidine synthesis is located on the tyrocidine operon within Brevibacillus brevis. nih.gov Crucially, this operon contains not only the genes for the synthetase enzymes (TycA, TycB, TycC) but also genes encoding a sophisticated self-resistance mechanism. nih.govnih.gov Research has identified two specific open reading frames, TycD and TycE, located downstream of the synthetase genes. nih.gov These genes show high sequence similarity to the ATP-binding cassette (ABC) transporter family, a large and diverse group of proteins known for transporting various substrates across cellular membranes. wikipedia.org

It is strongly suggested that TycD and TycE form a tandem ABC transporter complex that functions as a dedicated efflux pump. nih.govwikipedia.org This system utilizes the energy from ATP hydrolysis to actively secrete tyrocidine from the producer cell's cytoplasm to the extracellular environment. This process prevents the intracellular concentration of tyrocidine from reaching a toxic threshold, thereby conferring resistance to the producer organism itself. nih.govwikipedia.org

| Gene | Encoded Protein | Putative Function | Role in Autotoxicity Mitigation |

| TycD | ABC Transporter Component | Part of the efflux pump system | Actively transports tyrocidine out of the cell |

| TycE | ABC Transporter Component | Part of the efflux pump system | Actively transports tyrocidine out of the cell |

Table 1: Genetic Components of Tyrocidine Self-Resistance in Brevibacillus brevis . This table details the genes within the tyrocidine operon responsible for preventing autotoxicity.

Investigating the Low Incidence of Acquired Resistance to Tyrocidines

One of the most compelling features of tyrocidines is the remarkably low incidence of acquired resistance, even after decades of clinical use in topical applications. nih.govnih.govresearchgate.netnih.gov This contrasts sharply with many conventional antibiotics, for which resistance can emerge and spread rapidly. The reason for this sustained efficacy lies in the antibiotic's complex and multi-pronged mode of action.

Tyrocidine does not rely on a single mechanism to kill bacteria. It launches a simultaneous assault on the cell membrane, disrupting its structure and function in several ways, while also potentially causing intracellular damage by interfering with DNA. nih.govresearchgate.netasm.org For a bacterium to become resistant, it would need to develop countermeasures against all of these attacks simultaneously. This is a far more complex evolutionary challenge than developing resistance to an antibiotic that has only a single, specific molecular target. nih.gov Targeting the entire membrane is a key reason for the decreased likelihood of resistance generation. nih.gov

Attempts in the laboratory to induce significant, stable resistance to tyrocidines have been largely unsuccessful. researchgate.netnih.gov While it is possible to generate some level of tolerance through repeated exposure to sub-lethal concentrations, the resulting resistance is often minimal and may come at a significant fitness cost to the bacteria, making it unlikely to thrive in a competitive environment.

The primary limitation of these in vitro studies is the inherent difficulty bacteria face in modifying the drug's target. The fundamental and complex nature of the bacterial cell membrane cannot be easily or rapidly altered without compromising the cell's viability. Therefore, the evolutionary pathways to high-level resistance are extremely limited. nih.gov Studies on clinical isolates from environments with long-term tyrothricin (B1683689) (the mixture containing tyrocidines) use have not found evidence of acquired resistance, indicating that the risk of resistance development is marginal at best. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Techniques for Structural and Dynamic Analysis

Spectroscopic methods are fundamental in probing the structural features of Tyrocidine B hydrochloride, from its secondary structure to its higher-order assemblies.

Despite these challenges, NMR studies, often on the closely related Tyrocidine A, have revealed key conformational details. The molecule adopts a two-stranded antiparallel β-sheet structure. nih.gov When dimerization occurs, amides that are exposed to the exterior and are involved in the intermolecular association between monomers exhibit the most significant changes in their ¹H chemical shifts. nih.gov This allows NMR to identify the specific residues at the dimer interface. While amides involved in stable, intramolecular hydrogen bonds remain largely unaffected by environmental changes, those participating in intermolecular interactions are highly sensitive, providing a clear spectroscopic signature for dimerization and oligomerization processes. nih.gov

Circular Dichroism (CD) spectroscopy is an essential technique for rapidly evaluating the secondary structure of peptides. sandiego.edu For Tyrocidine B, CD analysis is instrumental in monitoring the conformational changes that accompany its aggregation. The CD spectra of tyrocidines are characteristic of β-sheet secondary structures, which are understood to be the driving force for the formation of oligomeric assemblies. nih.gov

The solvent environment significantly influences the conformation and oligomerization state of Tyrocidine B. rsc.org Studies conducted in various solvents, such as ethanol (B145695) and acetonitrile (B52724), have shown that changes in solvent composition alter the CD spectra. nih.govaip.org For instance, an increase in the acetonitrile content in an aqueous solution promotes the formation of these β-sheet-governed oligomeric structures. nih.gov By monitoring the changes in the CD signal, researchers can quantitatively track the transition from monomers to higher-order oligomers as a function of concentration or solvent conditions, confirming that the amphipathic character of tyrocidines is exhibited in their β-sheet dimeric form. researchgate.net

Fluorescence-based assays offer a sensitive method for studying the interactions and aggregation of Tyrocidine B. The intrinsic fluorescence of aromatic residues like tryptophan and tyrosine can be monitored, or extrinsic fluorescent probes can be incorporated into the peptide structure.

Fluorescence quenching experiments are particularly valuable. In studies involving tyrocidine variants, the small intrinsic fluorescent probe p-cyanophenylalanine was substituted for native aromatic residues. nih.govrcsb.org By using both water-soluble and membrane-embedded quenchers, the orientation of the tyrocidine dimer as it interacts with lipid membranes can be determined. nih.govrcsb.org Furthermore, the self-assembly of tyrocidines can be observed directly through fluorescence. As the peptides aggregate in polar solvents, the aromatic residues become stacked, which leads to a time-dependent decrease in the fluorescence signal due to quenching. nih.gov This phenomenon allows for the real-time monitoring of oligomerization.

Scattering Techniques for Characterizing Solution Dynamics and Aggregation

Light and X-ray scattering techniques are non-invasive methods that provide critical information about the size, shape, and dynamics of this compound aggregates in solution.

Small-Angle X-ray Scattering (SAXS) is used to determine the structure and dimensions of macromolecules and their complexes in solution, typically in the size range of nanometers. researchgate.netnih.gov SAXS has been successfully applied to analyze the structure and interactions of this compound oligomers. aip.orgresearchgate.net

By measuring the scattered X-ray intensity as a function of the scattering angle, SAXS provides information on the size and shape of the aggregates. youtube.com In studies of this compound in various solvent systems, SAXS data revealed that at low volume fractions, the peptide exists as a mixture of monomers, dimers, and trimers. researchgate.net As the concentration increases, larger aggregates become the predominant species. researchgate.net The experimental scattering data can be fitted to models that account for effective interaction potentials, including short-range attraction and long-range repulsion, to describe the forces governing oligomer formation. aip.orgresearchgate.net The position of interference peaks in the SAXS profile shifts with peptide concentration, reflecting changes in the average distance and arrangement of the aggregates. researchgate.net

| Concentration (mg/mL) | Interference Peak Position (Qm in Å-1) | Aggregate Correlation Peak (Qc in Å-1) |

|---|---|---|

| 3 | - | - |

| 10 | ~0.03 | - |

| 15 | ~0.035 | ~0.08 |

| 20 | ~0.04 | ~0.08 |

| 30 | ~0.045 | ~0.08 |

Quasi-Elastic Light Scattering (QELS), also known as Dynamic Light Scattering (DLS), is a technique used to measure the diffusion and size distribution of particles in solution. nih.govnih.gov QELS has been employed in conjunction with SAXS to investigate the short-time dynamics and aggregation of this compound. aip.orgresearchgate.net

The technique measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. nih.gov From these fluctuations, the translational diffusion coefficient can be calculated. For this compound, QELS studies show that the self-diffusion coefficient decreases as the peptide concentration increases. researchgate.net This slowing of diffusion is a direct consequence of the formation of larger aggregates. researchgate.net The hydrodynamic radius of the particles can be derived from the diffusion coefficient, providing a measure of their effective size in solution. The results confirm that at low concentrations, smaller species are present, while higher concentrations lead to the formation of larger, more slowly diffusing aggregates. researchgate.net

| Volume Fraction (ΦTrcB) | Ethanol/Water | Acetonitrile/Water | 2-Methylbutanol/Water |

|---|---|---|---|

| 0.005 | ~0.95 | ~0.96 | ~0.97 |

| 0.010 | ~0.88 | ~0.90 | ~0.92 |

| 0.020 | ~0.75 | ~0.80 | ~0.85 |

| 0.030 | ~0.62 | ~0.70 | ~0.78 |

Microscopic Approaches for Cellular Localization and Effects

Microscopic techniques are fundamental in elucidating the cellular and subcellular interactions of this compound. These methods provide direct visual evidence of the compound's impact on bacterial cell structure, particularly the cell membrane, offering insights into its mechanism of action.

Transmission Electron Microscopy (TEM) for Membrane Lytic Mechanisms

Transmission Electron Microscopy (TEM) has been instrumental in visualizing the morphological changes induced by tyrocidines in bacteria. Studies employing TEM on bacteria such as Bacillus subtilis have revealed that tyrocidines inflict severe and catastrophic damage to the cell envelope. nih.gov Observations show that treatment with tyrocidines leads to significant cellular damage, characterized by the leakage of intracellular contents and eventual cell lysis. nih.gov This is distinct from the effects of other antimicrobial peptides like gramicidin (B1672133) S, which may only cause subtle alterations to the cell shape without widespread lysis. nih.gov The direct evidence from TEM imaging confirms a membrane-lytic mechanism of action for tyrocidines, where the structural integrity of the bacterial cell is fundamentally compromised. nih.gov

Advanced Fluorescence Microscopy for Subcellular Localization and Imaging

Advanced fluorescence microscopy techniques provide dynamic, real-time visualization of how tyrocidines interact with and localize within bacterial cells. nih.gov By using various fluorescent dyes, researchers can track the peptide's effect on membrane integrity and cellular processes. For instance, staining B. subtilis with membrane dyes like MitoTracker Green or Nile Red after tyrocidine treatment reveals significant aberrations in membrane structure. nih.gov These include the formation of distinct unstained membrane areas and bright lipid accumulations, indicating a disruption of lipid organization. nih.gov

Furthermore, time-lapse experiments using dyes such as FM5-95 have shown that tyrocidines induce the formation of large membrane invaginations and patches within minutes of exposure. nih.gov This is followed by a loss of turgor pressure, leading to cell shrinkage and plasmolysis. nih.gov The use of fluorescently labeled peptides can help determine whether the compound remains at the membrane or translocates into the cytoplasm, a key step in distinguishing between different antimicrobial mechanisms. nih.gov These imaging studies demonstrate that a primary subcellular effect of tyrocidines is the profound disruption and reorganization of the bacterial cell membrane. nih.gov

Biophysical Characterization of Membrane Interactions

Biophysical methods are critical for quantifying the molecular interactions between this compound and lipid membranes. These techniques characterize the binding kinetics, membrane-permeabilizing effects, and behavior of the peptide in simplified model systems, providing a detailed understanding of its membrane-disruptive capabilities.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics to Model Membranes

Surface Plasmon Resonance (SPR) is a powerful technique for measuring the real-time binding and dissociation of molecules to a surface, making it ideal for studying peptide-membrane interactions. SPR analyses have been used to assess the binding of tyrocidine to immobilized liposomes designed to mimic the composition of bacterial membranes. nih.gov

These studies demonstrate that tyrocidine binds readily and avidly to these model membranes. nih.gov While the precise kinetics of the interaction are complex and not easily described by simple models, the data clearly indicate a strong association. nih.govnih.gov An apparent dissociation constant (KD) has been estimated, quantifying the high affinity of tyrocidine for bacterial membrane mimetics. nih.govnih.gov

| Parameter | Value | Method | Model System |

|---|---|---|---|

| Apparent Dissociation Constant (KD) | 10 μM | Surface Plasmon Resonance (SPR) | Immobilized liposomes mimicking bacterial membranes |

Permeability Assays (e.g., Potassium Efflux) in Model and Biological Membranes